molecular formula C23H23N3O2S B6571784 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 1021222-26-3

2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6571784
CAS No.: 1021222-26-3
M. Wt: 405.5 g/mol
InChI Key: USJHOBUZHWDIAD-UHFFFAOYSA-N
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Description

The compound 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one features a hybrid heterocyclic scaffold combining a 3,4-dihydroquinazolin-4-one core with a 5-methyl-2-(2-methylphenyl)-1,3-oxazole moiety linked via a sulfanyl (-S-) bridge. Key structural attributes include:

  • Quinazolinone core: Known for diverse biological activities, including kinase inhibition and antimicrobial effects.
  • Oxazole ring: Contributes to aromatic stacking interactions and metabolic stability.

Crystallographic studies of analogous compounds often employ programs like SHELXL for refinement and ORTEP-III for structural visualization .

Properties

IUPAC Name

2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-4-13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-10-6-5-9-15(17)2/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJHOBUZHWDIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Sulfanyl Linkages

(a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
  • Structural features: Replaces the quinazolinone core with a propanamide group and substitutes the oxazole with a 1,3,4-oxadiazole-thiazole hybrid.
  • Synthesis : Requires multi-step protocols involving hydrazine hydrate (MeOH, reflux) and carbon disulfide (EtOH/KOH) .
  • Key differences: The oxadiazole-thiazole system may enhance π-π interactions but reduce solubility compared to the methylphenyl-oxazole group.
(b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structural features : Utilizes a pyrazole-carbaldehyde core with a chlorophenylsulfanyl group.
  • Key differences: The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity compared to the methyl groups in the target compound. The pyrazole ring may confer greater metabolic stability but less planar rigidity than the quinazolinone core .

Comparative Data Table

Compound Core Structure Heterocycle Functional Groups Synthesis Steps
Target Compound 3,4-Dihydroquinazolin-4-one 1,3-Oxazole Sulfanyl, Propyl Not specified
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Propanamide 1,3,4-Oxadiazole/Thiazole Sulfanyl, Amide 4 steps
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde Pyrazole Sulfanyl, Trifluoromethyl Not specified

Functional and Pharmacological Implications

  • Quinazolinone vs. Pyrazole/Propanamide Cores: The quinazolinone core in the target compound may offer superior binding affinity to enzymatic pockets due to its planar rigidity and hydrogen-bonding capacity. Pyrazole and propanamide derivatives prioritize metabolic stability but may exhibit reduced target specificity.
  • Sulfanyl Linkage : Common across all compounds, this group likely facilitates redox-mediated interactions but introduces susceptibility to oxidative degradation.

Research Findings and Limitations

  • Structural Analysis : Crystallographic tools like SHELXL and ORTEP-III are critical for resolving conformational details in such hybrid heterocycles .
  • Knowledge Gaps: Direct pharmacological data (e.g., IC50 values, solubility) for the target compound and its analogues are absent in the evidence, necessitating further experimental validation.

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